
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclohexanecarboxamide, also known as CP 55,940, is a synthetic cannabinoid compound that has been extensively studied due to its potential applications in scientific research. This compound is a potent agonist of the CB1 and CB2 cannabinoid receptors, which are found throughout the body and play a critical role in a variety of physiological processes.
Mechanism of Action
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclohexanecarboxamide 55,940 acts as a potent agonist of the CB1 and CB2 cannabinoid receptors, which are found throughout the body and play a critical role in a variety of physiological processes. When these receptors are activated, they modulate the release of neurotransmitters and other signaling molecules, resulting in a wide range of effects on the body.
Biochemical and Physiological Effects
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclohexanecarboxamide 55,940 has been shown to have a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. These effects are mediated through the activation of the CB1 and CB2 receptors, which modulate the release of neurotransmitters and other signaling molecules in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclohexanecarboxamide 55,940 in lab experiments is its potent and selective activation of the CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. However, this compound can be difficult to work with due to its high potency and potential for toxicity at high doses.
Future Directions
There are many potential future directions for research on N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclohexanecarboxamide 55,940 and other synthetic cannabinoids. One area of interest is the development of more selective and potent compounds that can be used to study the endocannabinoid system and its potential therapeutic applications. Additionally, more research is needed to understand the long-term effects of cannabinoid receptor activation and to develop safe and effective therapies based on these compounds.
Synthesis Methods
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclohexanecarboxamide 55,940 is typically synthesized through a multistep process that involves the condensation of 5-pentyl-3-thiophenylboronic acid with cyclohexanone, followed by a series of reactions that ultimately yield the desired compound. This synthesis method has been refined over the years, resulting in high yields and purity of the final product.
Scientific Research Applications
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclohexanecarboxamide 55,940 has been used extensively in scientific research to study the effects of cannabinoid receptor activation on a variety of physiological processes. This compound has been shown to have potent analgesic, anti-inflammatory, and neuroprotective effects, making it a valuable tool for studying the endocannabinoid system and its potential therapeutic applications.
properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S/c18-10-7-13(15-8-11-20-12-15)6-9-17-16(19)14-4-2-1-3-5-14/h8,11-14,18H,1-7,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNVYVIIBVVFPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclohexanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

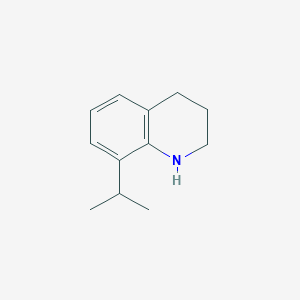

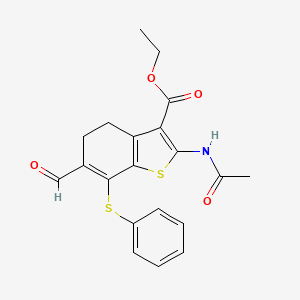
![2-(3-chlorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2883266.png)
![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2883267.png)
![4-[(Piperidin-2-yl)methyl]benzonitrile](/img/structure/B2883268.png)
![methyl 4-methoxy-3-(N-(pyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate](/img/structure/B2883269.png)
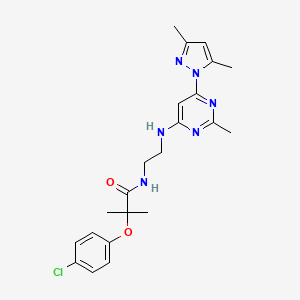
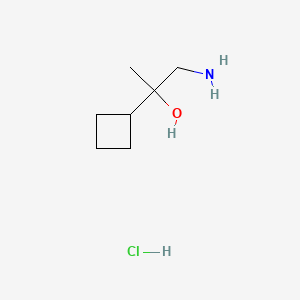
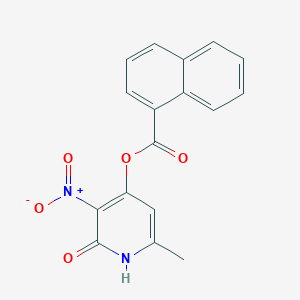
![N-(1H-benzo[d][1,2,3]triazol-5-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2883277.png)
![3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2883279.png)
![(Z)-2-cyano-N-cyclohexyl-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide](/img/structure/B2883281.png)
![N-cyclopentyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2883284.png)